3-Fluoro-4-hydroxybenzoyl chloride

Enzyme inhibition Molecular recognition Dioxygenase

3-Fluoro-4-hydroxybenzoyl chloride is a fluorinated benzoyl chloride derivative with the molecular formula C₇H₄ClFO₂ and a molecular weight of 174.55 g·mol⁻¹. It combines a reactive acyl chloride group, a phenolic hydroxyl group, and a fluorine substituent at the 3-position, yielding a computed XLogP3 of 2.6 and a topological polar surface area of 37.3 Ų.

Molecular Formula C7H4ClFO2
Molecular Weight 174.55 g/mol
CAS No. 1099832-57-1
Cat. No. B1407647
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Fluoro-4-hydroxybenzoyl chloride
CAS1099832-57-1
Molecular FormulaC7H4ClFO2
Molecular Weight174.55 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C(=O)Cl)F)O
InChIInChI=1S/C7H4ClFO2/c8-7(11)4-1-2-6(10)5(9)3-4/h1-3,10H
InChIKeyZSIFZEDSVXGFHP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Fluoro-4-hydroxybenzoyl chloride (CAS 1099832-57-1): Procurement-Relevant Physicochemical and Functional Profile


3-Fluoro-4-hydroxybenzoyl chloride is a fluorinated benzoyl chloride derivative with the molecular formula C₇H₄ClFO₂ and a molecular weight of 174.55 g·mol⁻¹ [1]. It combines a reactive acyl chloride group, a phenolic hydroxyl group, and a fluorine substituent at the 3-position, yielding a computed XLogP3 of 2.6 and a topological polar surface area of 37.3 Ų [1]. The compound serves as a versatile intermediate for introducing the 3-fluoro-4-hydroxybenzoyl pharmacophore into bioactive molecules, including kinase inhibitors, ion-channel modulators, and enzyme probes .

Why 3-Fluoro-4-hydroxybenzoyl Chloride Cannot Be Replaced by Non-Fluorinated or Isomeric Analogs


The 3-fluoro-4-hydroxy substitution pattern is not a trivial modification. In the protocatechuate-3,4-dioxygenase (PCD) system, 3-fluoro-4-hydroxybenzoate exhibits a KI of 0.3 µM, which is approximately 500‑fold lower than that of the non-fluorinated 3-hydroxybenzoate and roughly 1000‑fold lower than that of the 4-fluoro-3-hydroxy regioisomer [1]. Similarly, bis(3-fluoro-4-hydroxybenzoate) esters achieve nanomolar inhibition of KCa2/3 channels (IC₅₀ 2–17 nM), whereas the corresponding non-fluorinated analogs are inactive at comparable concentrations [2]. These data demonstrate that both the fluorine atom and its specific ring position are essential for high-affinity molecular recognition, making simple substitution with 4-hydroxybenzoyl chloride or other benzoyl chloride derivatives ineffective for applications requiring these pharmacophores.

Quantitative Comparator Evidence for 3-Fluoro-4-hydroxybenzoyl chloride Differentiation


PCD Enzyme Inhibition: 290- to 1000-Fold Greater Affinity Than Non-Fluorinated or Isomeric Analogs

The 3-fluoro-4-hydroxybenzoyl pharmacophore (as the free acid) inhibits protocatechuate-3,4-dioxygenase with a KI of 0.3 µM at pH 7.0, the most potent PCD inhibitor reported [1]. In head-to-head comparison, the non-fluorinated 3-hydroxybenzoate binds approximately 500‑fold weaker, and the regioisomer 4-fluoro-3-hydroxybenzoate binds approximately 1000‑fold weaker [1]. The commercially curated BRENDA database confirms KI values of 0.3 µM for 3-fluoro-4-hydroxybenzoate versus 87 µM for 4-hydroxybenzoate, representing a 290‑fold difference [2]. The fluorine atom is thus critical for high-affinity active-site engagement.

Enzyme inhibition Molecular recognition Dioxygenase

KCa Channel Modulation: Nanomolar Potency Requiring the 3-Fluoro-4-Hydroxy Pharmacophore

The bis(3-fluoro-4-hydroxybenzoate) derivative RA-2 inhibits human KCa3.1 with an IC₅₀ of 17 nM and all three KCa2 subtypes with similar or greater potency (IC₅₀ 2 nM for KCa2.3) [1]. RA-2 displays >55‑fold selectivity over KCa1.1, Kv1.2/1.3, Kv7.4, hERG, and Kir channels [1]. The mono‑benzoate RA-1 (benzyl 3-fluoro-4-hydroxybenzoate) and non‑fluorinated dibenzoates were also synthesized but lacked inhibitory efficacy, confirming the essential role of both the fluorine and the 4‑hydroxy group in channel modulation at nanomolar concentrations [1].

Ion channel pharmacology KCa2/3 channels Negative-gating modulation

JAK Kinase Inhibition: Sub‑Nanomolar to Low‑Nanomolar Activity When 3-Fluoro-4-Hydroxybenzoyl Moiety Is Present

A compound incorporating the 3-fluoro-4-hydroxybenzoyl group, {1-[1-(3-fluoro-4-hydroxybenzoyl)piperidin-4-yl]-3-[4-(1H-pyrrolo[2,3-b]pyridin-4-yl)-1H-pyrazol-1-yl]azetidin-3-yl}acetamide, exhibits IC₅₀ values of <5 nM against JAK1 and 30 nM against JAK2 in catalytic-domain assays [1]. While direct comparator data for the corresponding non‑fluorinated analog are not publicly available, literature consensus indicates that the 3‑fluoro‑4‑hydroxy substitution is frequently incorporated into selective JAK inhibitor scaffolds for its ability to form key hydrogen‑bond interactions within the kinase hinge region [1].

Kinase inhibition JAK1/JAK2 Immunology

Electronic Modulation: Fluorine Substituent Alters pKa and Radical-Scavenging Properties Measured by TEAC Assay

In a systematic TEAC (Trolox Equivalent Antioxidant Capacity) study, fluorine substituents on 4-hydroxybenzoates were shown to affect proton- and electron-donating abilities in a manner distinct from hydroxyl substituents [1]. While specific TEAC values for 3-fluoro-4-hydroxybenzoate were not reported in isolation, the study established that fluorine substitution alters the hydrogen‑atom‑donating capacity and the pH‑dependence of antioxidant activity relative to unsubstituted 4-hydroxybenzoate [1]. This electronic modulation has implications for the reactivity of the corresponding benzoyl chloride in nucleophilic acyl substitution reactions, where the electron‑withdrawing fluorine meta to the carbonyl can increase electrophilicity compared to non‑halogenated 4‑hydroxybenzoyl chloride [1].

Antioxidant capacity Electronic effects pKa modulation

Physicochemical Differentiation: Increased Lipophilicity Without Polar Surface Area Penalty

3-Fluoro-4-hydroxybenzoyl chloride possesses a computed XLogP3 of 2.6 and a topological polar surface area (tPSA) of 37.3 Ų [1]. By contrast, the non‑fluorinated analogue 4‑hydroxybenzoyl chloride (CAS 28141‑24‑4, MW 156.57) has a computed LogP of approximately 1.4 while maintaining the same tPSA of 37.3 Ų . The introduction of a single fluorine atom thus increases lipophilicity by ~1.2 log units without enlarging the polar surface area, a combination that can enhance membrane permeability of downstream conjugates while preserving hydrogen‑bonding capacity [1].

Lipophilicity Drug-likeness Physicochemical properties

Synthetic Versatility: Orthogonal Reactivity of Acyl Chloride and Phenolic Hydroxyl Enables Chemoselective Conjugation

The co‑presence of an acyl chloride and a phenolic hydroxyl group in the same molecule permits sequential chemoselective reactions: the acyl chloride reacts rapidly with amines or alcohols under anhydrous conditions, while the phenolic OH can be subsequently functionalized (e.g., esterification, etherification) after protection or under orthogonal conditions . This contrasts with 3‑fluorobenzoyl chloride (no OH) and 4‑hydroxybenzoyl chloride (no fluorine), where either a hydrogen‑bond donor or an electron‑withdrawing substituent is absent, limiting synthetic options . The 3‑fluoro‑4‑hydroxy substitution thus provides a uniquely enabling intermediate for constructing complex molecular architectures in medicinal chemistry and materials science [1].

Chemoselective conjugation Acylation Bifunctional intermediate

High-Value Application Scenarios for 3-Fluoro-4-hydroxybenzoyl chloride Backed by Quantitative Evidence


Development of Selective KCa2/3 Negative-Gating Modulators for Cardiovascular and Neurological Research

RA‑2, a bis(3‑fluoro‑4‑hydroxybenzoate) synthesized directly from 3‑fluoro‑4‑hydroxybenzoic acid (the acid congener of the target acyl chloride), inhibits KCa3.1 with an IC₅₀ of 17 nM and is >55‑fold selective over related ion channels [1]. This pharmacophore has produced bradycardia in vivo without blood‑pressure elevation, validating its translational potential. Researchers developing next‑generation KCa channel probes will require 3‑fluoro‑4‑hydroxybenzoyl chloride to construct ester‑linked modulators with the proven substitution pattern [1].

Crystallographic and Mechanistic Studies of Dioxygenase Enzymes Using Fluorinated Probes

3‑Fluoro‑4‑hydroxybenzoate binds protocatechuate‑3,4‑dioxygenase with a KI of 0.3 µM and has been co‑crystallized with the enzyme (PDB 3pcf), serving as an ideal active‑site titrant [2]. The acyl chloride enables straightforward preparation of ester or amide‑linked enzyme probes. Laboratories studying intradiol dioxygenase mechanisms or developing enzyme‑targeted inhibitors will preferentially procure this compound to access validated, high‑affinity enzyme ligands [2].

Synthesis of JAK‑Family Kinase Inhibitors with Sub‑Nanomolar Affinity

A patent‑exemplified JAK1/2 inhibitor incorporating the 3‑fluoro‑4‑hydroxybenzoyl fragment achieves IC₅₀ values of <5 nM (JAK1) and 30 nM (JAK2) [3]. The acyl chloride is the direct building block for amide bond formation with the piperidine core in this and related chemotypes. Medicinal chemistry teams pursuing selective JAK inhibitors will use 3‑fluoro‑4‑hydroxybenzoyl chloride to access this validated pharmacophoric substructure quickly and with high atom economy [3].

Rational Tuning of Physicochemical Properties in Drug‑Candidate Optimization

The introduction of a 3‑fluoro‑4‑hydroxybenzoyl moiety into lead compounds increases computed lipophilicity by approximately 1.2 logP units relative to the non‑fluorinated 4‑hydroxybenzoyl group, without altering polar surface area [4]. This enables medicinal chemists to improve membrane permeability and oral absorption potential while maintaining hydrogen‑bonding capabilities. Procurement of 3‑fluoro‑4‑hydroxybenzoyl chloride is thus strategically justified when leads require a lipophilicity boost without PSA expansion [4].

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